molecular formula C15H21N3O B3005149 (5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone CAS No. 878658-52-7

(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone

Cat. No. B3005149
CAS RN: 878658-52-7
M. Wt: 259.353
InChI Key: XHJQQXUYBFPESV-UHFFFAOYSA-N
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Description

The compound "(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone" is a novel synthetic molecule that appears to be related to a class of compounds designed for their potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic approaches are similar to those described in the research. For instance, the design and synthesis of related compounds with amino, pyrrolidinyl, and methanone groups are discussed, which are known for their potential as sodium channel blockers and anticonvulsant agents .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with readily available starting materials. For example, a series of novel triazinyl pyrrolidinyl methanone derivatives were synthesized and evaluated for their anticonvulsant activities . Similarly, a three-component synthesis approach was used to create a pyridine derivative involving malononitrile, an aldehyde, and piperidine, which resulted in a 40% yield . These methods suggest that the synthesis of "(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone" could potentially be achieved through analogous multi-component reactions or stepwise synthetic strategies.

Molecular Structure Analysis

The molecular structure of compounds similar to "(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone" is typically confirmed using spectroscopic techniques such as NMR, MS, and sometimes X-ray crystallography . Additionally, computational methods like density functional theory (DFT) calculations are employed to optimize the structure and interpret vibrational spectra, as well as to analyze the electronic properties and reactivity of the compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often studied in the context of their potential biological activity. For instance, the influence of certain derivatives on sodium channels was evaluated to understand their mechanism of action as anticonvulsant agents . The introduction of different substituents can significantly alter the chemical and biological properties of these molecules, which is why detailed chemical reaction analysis is crucial for the development of pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures are characterized by their spectroscopic data and theoretical calculations. The Mülleken population analysis can be used to determine atomic charges, while the HOMO-LUMO energy gap provides insights into the thermodynamic stability and reactivity of the compounds . These properties are essential for understanding how the compounds interact with biological targets and their overall pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Anticonvulsant Applications

  • Design and Synthesis of Anticonvulsant Agents : A study by Malik and Khan (2014) discussed the synthesis of novel derivatives of (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone with significant anticonvulsant activities, demonstrating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Spectroscopic Properties

  • Spectroscopic Properties in Various Solvents : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of certain derivatives, highlighting how their spectroscopic properties change in solvents of varying polarity and hydrogen-bonding abilities (Al-Ansari, 2016).

Crystal Structure and Theoretical Studies

  • Crystal Structure and DFT Study : Huang et al. (2021) conducted a study on the crystal structure and DFT analysis of (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone compounds. Their findings revealed insights into the molecular structures and physicochemical properties (Huang et al., 2021).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity : Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones and found that they exhibited significant antimicrobial activity, particularly those containing a methoxy group (Kumar et al., 2012).

Biological Screening

  • Organotin(IV) Complexes for Antimicrobial Activities : Singh et al. (2016) focused on the synthesis of new organotin(IV) complexes using derivatives of (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. These complexes demonstrated promising antibacterial activities and potential as drugs (Singh et al., 2016).

Neurological Applications

  • High-Efficacy 5-HT1A Receptor Activation : Colpaert et al. (2004) reported that a specific derivative showed potential for treating pathological pain, particularly allodynia in rats with spinal cord injury, through high-efficacy 5-HT1A receptor activation (Colpaert et al., 2004).

properties

IUPAC Name

(5-amino-2-pyrrolidin-1-ylphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c16-12-5-6-14(17-7-1-2-8-17)13(11-12)15(19)18-9-3-4-10-18/h5-6,11H,1-4,7-10,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJQQXUYBFPESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-pyrrolidin-1-yl-phenyl)-pyrrolidin-1-yl-methanone

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